molecular formula C24H18N4S B2970194 (2E)-N-(2-methylanilino)-4-(4-phenylphenyl)-1,3-thiazole-2-carboximidoyl cyanide CAS No. 477188-15-1

(2E)-N-(2-methylanilino)-4-(4-phenylphenyl)-1,3-thiazole-2-carboximidoyl cyanide

Cat. No. B2970194
CAS RN: 477188-15-1
M. Wt: 394.5
InChI Key: MTMQELKBLMNMEW-XAYXJRQQSA-N
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Description

(2E)-N-(2-methylanilino)-4-(4-phenylphenyl)-1,3-thiazole-2-carboximidoyl cyanide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thiazole-based molecules and has been synthesized using different methods.

Scientific Research Applications

Heterocyclic Synthesis and Organic Synthesis Applications

  • α-Metalated isocyanides, closely related to the structure , play a crucial role in organic synthesis, particularly in forming heterocycles. These compounds serve as nucleophiles and electrophiles, adding to polar double bonds to form various heterocyclic structures such as 2-oxazolines, 2-thiazolines, and pyrroles, among others. They also act as synthons for α-metalated primary amines, indicating their utility in synthesizing amino alcohols, diamines, and higher amino acids from simple precursors (Schöllkopf, 1977).

Photocatalytic and Electrochemical Properties

  • Coordination polymers modified with bis(benzimidazole) ligands, including those containing cyanide functional groups, exhibit significant photocatalytic activities. These polymers have been shown to degrade methylene blue under UV light irradiation efficiently, suggesting potential applications in environmental remediation and the development of photocatalytic materials (Cui et al., 2016).

Synthesis of Cyanine Dyes

  • Derivatives of thiazole, including those with benzothiazole and quinoline groups, have been utilized in synthesizing cyanine dyes. These compounds, which bear structural resemblances to the query compound, are important in developing materials for optical applications, including photodynamic therapy and imaging (Zubarovskii & Bachurina, 1967).

Antimicrobial Applications

  • Thiazole derivatives have been explored for their biological activities, including serving as antibiotics and antibacterial agents. This suggests that similar compounds could have potential applications in developing new antimicrobial agents, highlighting the importance of structural motifs like those in the query compound for medicinal chemistry (Ahmed, 2007).

Cyanide Detection

  • Compounds with thiazole and benzothiazole groups have been employed as selective sensors for cyanide detection in aqueous media. This application is particularly relevant in environmental monitoring and safety, where efficient detection of hazardous substances is critical (Elsafy et al., 2018).

properties

IUPAC Name

(2E)-N-(2-methylanilino)-4-(4-phenylphenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4S/c1-17-7-5-6-10-21(17)27-28-22(15-25)24-26-23(16-29-24)20-13-11-19(12-14-20)18-8-3-2-4-9-18/h2-14,16,27H,1H3/b28-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMQELKBLMNMEW-XAYXJRQQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2-methylanilino)-4-(4-phenylphenyl)-1,3-thiazole-2-carboximidoyl cyanide

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